Dichloromethylsilane

Overview

Description

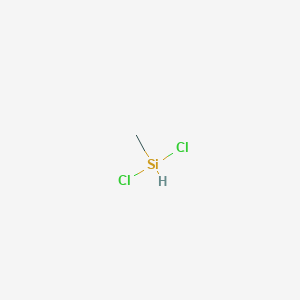

Dichloromethylsilane (CAS 75-54-7), with the molecular formula CH₄Cl₂Si, is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms, one methyl group, and one hydrogen atom. Its structure is represented by the SMILES notation ClSiHC and InChIKey NWKBSEBOBPHMKL-UHFFFAOYSA-N . Key physical properties include:

- Boiling Point: 41°C

- Melting Point: -93°C

- Density: 1.105 g/mL at 25°C

- Vapor Pressure: 6.79 psi at 20°C .

This compound is highly reactive due to the presence of Si–Cl bonds, which hydrolyze readily in the presence of moisture, releasing hydrogen chloride (HCl). It serves as a precursor in synthesizing polymethylsilanes and polycarbosilanes through dechlorination and polymerization reactions . Applications span silicone intermediates, surface modification, and specialty polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:

- Catalytic redistribution to form methyltrichlorosilane and dichlorosilane.

- Catalytic disproportionation of dichlorosilane to produce silane and trichlorosilane .

Chemical Reactions Analysis

Hydrolysis and Reaction with Water

Dichloromethylsilane reacts vigorously with water , producing hydrogen chloride (HCl) gas and methylsilanol intermediates. This exothermic reaction proceeds as:

Key Findings:

-

Reaction Kinetics : In excess water (≥5:1 water-to-silane ratio), 50% of the theoretical HCl yield is generated within 0.12 minutes at ambient conditions .

-

Hazards : The rapid HCl release poses significant corrosion and inhalation risks .

-

Byproducts : Hydrolysis under controlled conditions can yield cyclic or linear siloxanes, depending on reaction stoichiometry .

Reactions with Alcohols and Nucleophiles

This compound undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles:

Experimental Insights:

-

Methanol Reaction : Forms methoxy derivatives, though slower compared to hydrolysis due to reduced electrophilicity of Si–OR bonds .

-

Amine Substitution : Reacts with dimethylamine to produce bis(dimethylamino) derivatives, which are less moisture-sensitive .

Polymerization and Siloxane Formation

Controlled hydrolysis enables polymerization, forming silicones:

Polymer Characteristics:

| Property | Value/Observation | Source |

|---|---|---|

| Chain Length | Controlled by H₂O ratio | |

| Thermal Stability | Stable up to 250°C |

Combustion and Thermal Decomposition

Combustion releases toxic gases, including hydrogen chloride (HCl) and phosgene (COCl₂) .

Hazard Profile:

-

Firefighting Challenges : Water application exacerbates HCl emission; dry chemicals or CO₂ are recommended .

Reactions with Organic Bases and Ligands

This compound reacts with polydentate ligands to form macrocyclic complexes. For example:

-

With a pyridoxal-derived Schiff base, it forms a macrocyclic siloxane featuring Si–O–Si bridges and intramolecular hydrogen bonding .

Structural Data:

| Parameter | Observation | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Hydrogen Bonds | O–H⋯N (2.58 Å) |

Scientific Research Applications

Synthesis of Polydimethylsiloxane

Dichloromethylsilane serves as a precursor for synthesizing polydimethylsiloxane (PDMS), which is widely used in various applications, including as a substitute for vitreous humor in ocular surgeries. A recent study demonstrated that PDMS synthesized from this compound exhibited comparable characteristics to commercially available PDMS, confirming its viability for medical use. The optimal ratio of this compound to dichloromethane was found to be 1:1, yielding PDMS with medium viscosity and non-toxic properties suitable for biological applications .

Surface Coating and Passivation

In surface chemistry, this compound is employed for surface passivation techniques. A study highlighted its effectiveness when combined with Tween-20 to create surfaces that minimize nonspecific binding of biomolecules during single-molecule studies. This method proved to be more efficient than traditional polyethylene glycol surfaces, facilitating improved imaging and analysis in biochemical research .

Resin-Bound Siloxanes

This compound is also used in the preparation of resin-bound siloxanes, particularly those reactive towards tertiary alcohols. This application is significant in the development of advanced materials with tailored properties for specific industrial uses .

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of PDMS | Used as a precursor for producing PDMS | Comparable properties to commercial PDMS |

| Surface Passivation | Combined with Tween-20 for biomolecule studies | More effective than standard methods |

| Resin-Bound Siloxanes | Preparation involving reactivity with tertiary alcohols | Important for advanced material development |

Vitreous Humor Substitute

The use of PDMS synthesized from this compound as a vitreous humor substitute has been extensively studied. The synthesized PDMS demonstrated high transparency and biocompatibility, making it an excellent candidate for ocular applications . Its low toxicity profile was confirmed through in vitro testing, indicating that it does not irritate biological tissues.

Drug Delivery Systems

This compound-derived materials are being explored for drug delivery systems due to their tunable properties. Research indicates that modifying siloxanes can enhance drug encapsulation efficiency and release profiles, which is crucial for developing effective therapeutic agents .

Case Study 1: Polydimethylsiloxane Synthesis

A study conducted in Indonesia aimed to produce PDMS using this compound as a cost-effective alternative to octamethylcyclotetrasiloxane (D4). The research varied the precursor ratios and evaluated the resulting PDMS's physical properties, confirming that it met the necessary standards for medical applications .

Case Study 2: Surface Modification Techniques

A research project focused on improving single-molecule imaging techniques by applying this compound-based coatings on glass slides. The results showed a significant reduction in nonspecific binding, enhancing the clarity and accuracy of imaging biomolecular interactions .

Mechanism of Action

The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Dichloromethylsilane with structurally related chlorosilanes:

Research Findings and Industrial Relevance

Synthetic Efficiency : this compound’s low boiling point (41°C) enables easier purification compared to bulkier silanes like Dimethyldichlorosilane (70°C) .

Safety Concerns : this compound’s high vapor pressure (6.79 psi at 20°C) necessitates stringent handling protocols to avoid inhalation risks .

Polymerization : this compound-derived polymethylsilanes exhibit higher thermal stability than those from trichlorosilanes, making them suitable for ceramic precursors .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dichloromethylsilane, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via the direct reaction of methyl chloride with silicon metal at elevated temperatures (300–500°C) in the presence of a copper catalyst . Key variables include:

- Temperature control : Higher temperatures increase reaction rates but may promote side reactions (e.g., polysilane formation).

- Catalyst activity : Copper catalysts doped with zinc or tin improve selectivity .

- Purification : Fractional distillation under inert atmosphere (argon/nitrogen) is critical due to its moisture sensitivity . Purity >97% is achievable with optimized distillation (boiling point: 41°C; density: 1.105 g/mL) .

Q. What analytical techniques are most reliable for characterizing this compound in research settings?

- NMR spectroscopy : ¹H NMR (δ 0.6–1.2 ppm for Si–CH₃; δ 4.5–5.5 ppm for Si–H) and ²⁹Si NMR (δ −10 to −20 ppm) confirm structural integrity .

- Gas chromatography-mass spectrometry (GC-MS) : Detects impurities like chlorinated byproducts (e.g., trichloromethylsilane) .

- Karl Fischer titration : Measures trace moisture content (<50 ppm), critical for stability .

Q. How should this compound be handled to minimize hydrolysis and hazards during experiments?

- Storage : Under argon at 2–8°C in sealed, moisture-resistant containers (e.g., Schlenk flasks) .

- Safety protocols : Use gloveboxes or fume hoods with PPE (acid-resistant gloves, face shields) due to its corrosive and flammable nature (flash point: −26°F/−28°C) .

- Waste disposal : Neutralize with dry sodium bicarbonate before aqueous treatment .

Q. What are the dominant degradation pathways of this compound under ambient conditions?

Hydrolysis is the primary degradation mechanism, producing HCl and methylsilanol intermediates:

Reaction kinetics depend on humidity; FTIR monitoring of Si–H (2140 cm⁻¹) and Si–Cl (480 cm⁻¹) bands can track degradation .

Advanced Research Questions

Q. How can this compound be utilized in controlled polymerization for silicon-based polymers?

this compound serves as a precursor for polymethylsilanes via dehydrochlorination:

- Catalytic dehydrogenation : Use Rh or Pt catalysts to form Si–Si bonds, yielding polymers with tunable molecular weights (Mₙ: 1,000–10,000 Da) .

- Copolymerization : React with dichlorodimethylsilane to adjust crosslinking density for ceramic precursors (e.g., SiC) . Monitor reaction progress via GPC and TGA to assess polymer stability .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., vapor pressure, enthalpy of formation)?

Discrepancies in vapor pressure (6.79 psi at 20°C vs. computational estimates ) arise from measurement techniques. Mitigation strategies include:

- Standardized calibration : Use static or dynamic vapor pressure apparatus with NIST-traceable standards .

- Quantum chemical calculations : Compare experimental data with DFT-derived values (e.g., using Gaussian 09 with B3LYP/6-311+G(d,p)) .

Q. What advanced analytical methods detect trace decomposition products in this compound-based reactions?

- Headspace GC-MS : Identifies volatile byproducts (e.g., CH₃Cl, SiCl₄) at ppm levels .

- Raman spectroscopy : Detects Si–O–Si bonds (600–800 cm⁻¹) indicative of hydrolysis .

- ICP-OES : Quantifies metal catalysts (e.g., Cu, Zn) leaching into reaction mixtures .

Q. What computational models predict the reactivity of this compound in novel reaction environments?

Molecular dynamics (MD) simulations using ReaxFF force fields model Si–H bond cleavage kinetics under thermal stress . Key parameters:

- Activation energy : ~45 kcal/mol for Si–Cl bond dissociation.

- Solvent effects : Dielectric continuum models (e.g., COSMO-RS) predict reactivity in polar vs. nonpolar media .

Q. Methodological Recommendations

Properties

Molecular Formula |

CH4Cl2Si |

|---|---|

Molecular Weight |

115.03 g/mol |

IUPAC Name |

dichloro(methyl)silane |

InChI |

InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |

InChI Key |

NWKBSEBOBPHMKL-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](Cl)Cl |

Related CAS |

99936-08-0 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.